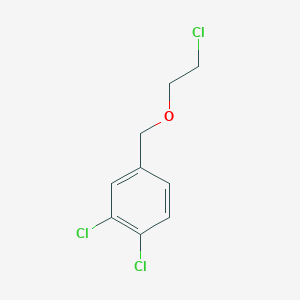
Quinoline, 4-(p-diethylaminostyryl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 4-(p-diethylaminostyryl)-, is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a quinoline core substituted with a p-diethylaminostyryl group. Quinoline derivatives have been extensively studied due to their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 4-(p-diethylaminostyryl)-, typically involves the condensation of 4-diethylaminobenzaldehyde with 2-methylquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained through a series of purification steps including recrystallization and chromatography .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For instance, the use of ionic liquids and clay catalysts has been reported to enhance the efficiency and yield of quinoline synthesis while minimizing environmental impact .
化学反応の分析
Types of Reactions
Quinoline, 4-(p-diethylaminostyryl)-, undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are employed under conditions that may include the use of catalysts like palladium or copper
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives, each exhibiting distinct chemical and biological properties .
科学的研究の応用
Quinoline, 4-(p-diethylaminostyryl)-, has a broad spectrum of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: Utilized in the development of dyes, pigments, and organic light-emitting diodes (OLEDs) .
作用機序
The mechanism of action of quinoline, 4-(p-diethylaminostyryl)-, involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as topoisomerases and kinases, leading to the disruption of DNA replication and cell division. Additionally, it can bind to cellular receptors and interfere with signal transduction pathways, thereby exerting its biological effects .
類似化合物との比較
Quinoline, 4-(p-diethylaminostyryl)-, can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Ciprofloxacin: A widely used antibiotic.
Primaquine: Another antimalarial agent.
Bedaquiline: Used in the treatment of tuberculosis.
What sets quinoline, 4-(p-diethylaminostyryl)-, apart is its unique structural modification with the p-diethylaminostyryl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
5397-61-5 |
|---|---|
分子式 |
C21H22N2 |
分子量 |
302.4 g/mol |
IUPAC名 |
N,N-diethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C21H22N2/c1-3-23(4-2)19-13-10-17(11-14-19)9-12-18-15-16-22-21-8-6-5-7-20(18)21/h5-16H,3-4H2,1-2H3/b12-9+ |
InChIキー |
RHVPFAMWEKAIHJ-FMIVXFBMSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)

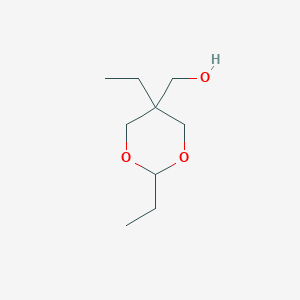
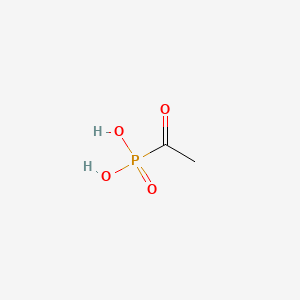
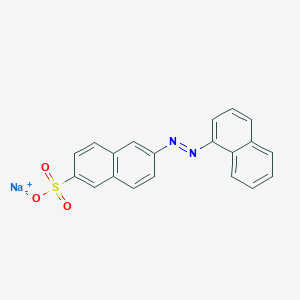
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
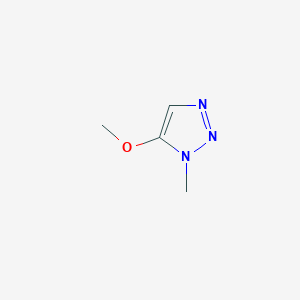
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)

![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
